2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide
Overview
Description
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is a chemical compound with the CAS Number: 153504-92-8 . It has a molecular weight of 241.23 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For example, a new set of compounds bearing the 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide scaffold were synthesized .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7N3O4S/c9-16(14,15)4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H,(H,10,12)(H,11,13)(H2,9,14,15) .Chemical Reactions Analysis
The compound was synthesized from the reaction of o-phenylenediamine with oxalic acid to obtain quinoxaline-2,3-dione, which was subjected to chlorosulfonation with chlorosulfonic acid to give 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride .Scientific Research Applications
Green Synthesis and Derivatives
- 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonohydrazide and its derivatives were synthesized using environmentally friendly methods. These compounds, including sulfonyl hydrazide and quinoxaline-6-sulfonohydrazones, were characterized using various analytical techniques, indicating a focus on sustainable and efficient synthesis approaches (Festus & Craig, 2021).
Neuropharmacological Activities
- Quinoxaline derivatives, including 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide, were explored for their neuropharmacological effects. These compounds demonstrated activities related to sedation, convulsion, anxiety, and other CNS effects in animal models, underscoring their potential in neurological research (Olayiwola, Obafemi & Taiwo, 2007).
DPP-4 Inhibition and Hypoglycemic Effects
- A set of compounds bearing the 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide scaffold were developed as dipeptidyl peptidase-IV inhibitors. These compounds showed promising in vivo hypoglycemic effects, highlighting their potential application in diabetes treatment (Syam et al., 2021).
Antimicrobial Activity
- Novel sulfonylquinoxaline derivatives showed significant antimicrobial activity against various bacteria and fungi. This indicates the potential use of these compounds in addressing bacterial and fungal infections (Ammar et al., 2020).
Environmental Impact and Degradation
- The degradation of sulfaquinoxaline (a related compound) in water under solar irradiation was studied, providing insights into the environmental impact and fate of these compounds (Le Fur et al., 2013).
PARP-1 Inhibition and Anticancer Activity
- Derivatives of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline were developed as PARP-1 inhibitors. These compounds exhibited promising antiproliferative effects against cancer cell lines, suggesting their potential in cancer therapy (Syam et al., 2022).
Mechanism of Action
Target of Action
The primary target of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is Dipeptidyl Peptidase-IV (DPP-4) . DPP-4 is an enzyme responsible for the degradation of incretin hormones, which stimulate a decrease in blood glucose levels .
Mode of Action
This compound acts as a DPP-4 inhibitor . By inhibiting DPP-4, it prevents the breakdown of incretin hormones, thereby increasing their concentration. This leads to increased insulin secretion and decreased glucagon release, resulting in a decrease in blood glucose levels .
Biochemical Pathways
The inhibition of DPP-4 affects the incretin hormone pathway . Incretin hormones, such as GLP-1 and GIP, are responsible for stimulating insulin secretion. By preventing the degradation of these hormones, this compound enhances the insulin response to glucose, leading to a decrease in blood glucose levels .
Pharmacokinetics
The compound obeys Lipinski’s rule , indicating efficient oral bioavailability . The biodistribution pattern shows that the compound accumulates mainly in the visceral organs where DPP-4 is secreted at a high level .
Result of Action
The result of the action of this compound is a decrease in blood glucose levels . This is achieved through the stimulation of insulin secretion, leading to the target hypoglycemic effect .
Action Environment
The action of this compound is influenced by the environment within the visceral organs, where DPP-4 is secreted . The compound’s action, efficacy, and stability may be affected by factors such as pH, enzyme concentration, and the presence of other substances .
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
The current work represents the design and synthetic approaches of a new set of compounds bearing the 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide scaffold . These compounds were found to be promising selective dipeptidyl peptidase-IV (DPP-4) inhibitors and in vivo hypoglycemic agents . This suggests potential future directions in the development of new drugs for the treatment of diabetes .
Biochemical Analysis
Biochemical Properties
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide has been found to interact with several enzymes and proteins. It has been identified as a promising selective dipeptidyl peptidase-IV (DPP-4) inhibitor . DPP-4 is an enzyme that plays a crucial role in glucose metabolism, and its inhibition can lead to an increase in insulin secretion, thus potentially helping in the management of type 2 diabetes .
Cellular Effects
The effects of this compound on cells are primarily related to its role as a DPP-4 inhibitor. By inhibiting DPP-4, this compound can increase the levels of incretin hormones, which stimulate insulin secretion in response to meals. This can lead to improved glucose control in individuals with type 2 diabetes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the active pocket of DPP-4. Molecular docking studies have shown that this compound fits nicely into the active pocket of DPP-4, leading to significant DPP-4 suppression activity .
Temporal Effects in Laboratory Settings
It has been observed that this compound exhibits stability within the active site of DPP-4, suggesting that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound in animal models are dependent on the dosage. While specific dosage effects have not been reported, it is known that this compound exhibits promising in vivo hypoglycemic activity, suggesting potential therapeutic benefits in the management of diabetes .
Metabolic Pathways
Given its role as a DPP-4 inhibitor, it is likely involved in the metabolic pathways related to glucose metabolism .
Transport and Distribution
Studies have shown that this compound accumulates mainly in the visceral organs where DPP-4 is secreted at high levels .
Properties
IUPAC Name |
2,3-dioxo-1,4-dihydroquinoxaline-6-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O4S/c9-16(14,15)4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H,(H,10,12)(H,11,13)(H2,9,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IORLVGAEOOXBBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)NC(=O)C(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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